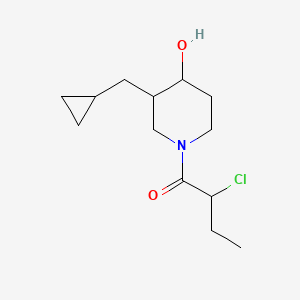
2-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)butan-1-one
Vue d'ensemble
Description
2-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C13H22ClNO2 and its molecular weight is 259.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental Impact of Parabens
Parabens, chemically related to the compound , are widely used as preservatives in various products. Research highlights their ubiquity in aquatic environments, where they are considered emerging contaminants. Despite wastewater treatments that efficiently remove parabens, these compounds persist in surface waters and sediments, primarily due to ongoing consumption and disposal of paraben-containing products. Their presence in the environment raises concerns about their potential endocrine-disrupting effects, although the health implications remain contentious. The environmental persistence of parabens, evidenced by their detection in various water bodies, underscores the need for further investigation into their ecological impact and the development of more sustainable alternatives in product preservation (Haman, Dauchy, Rosin, & Munoz, 2015).
Decomposition of Organic Compounds
Research on the decomposition of Methyl Tert-Butyl Ether (MTBE), another compound related to 2-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)butan-1-one, demonstrates the potential of using hydrogen in a cold plasma reactor for environmental remediation. This study reveals the feasibility of applying radio frequency plasma technology for the efficient breakdown of MTBE, a common gasoline additive, suggesting a novel method for mitigating pollution from such organic compounds. The findings offer insights into developing advanced environmental technologies for cleaner and safer water and air (Hsieh, Tsai, Chang, & Tsao, 2011).
Pharmacological Insights from DuP 753
DuP 753, a compound structurally similar to this compound, has been studied for its in vivo pharmacological properties. It demonstrates selective and competitive inhibition of the pressor response to angiotensin II in animal models, indicating its potential as a therapeutic agent in hypertension management. This research provides valuable pharmacological insights that could inform the development of new medications for cardiovascular diseases (Wong, Price, Chiu, Duncia, Carini, Wexler, Johnson, & Timmermans, 1991).
Ethylene Inhibition in Agriculture
The application of 1-Methylcyclopropene (1-MCP), a compound related to the one in focus, has revolutionized post-harvest management of fruits and vegetables by inhibiting ethylene, a ripening hormone. This technology allows for extended storage life and improved quality of agricultural produce, offering significant benefits to the food industry. The widespread adoption of 1-MCP, particularly in apple storage, highlights its commercial viability and the potential for broader application across various fruits and vegetables to meet consumer demand for fresh produce year-round (Blankenship & Dole, 2003).
Propriétés
IUPAC Name |
2-chloro-1-[3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClNO2/c1-2-11(14)13(17)15-6-5-12(16)10(8-15)7-9-3-4-9/h9-12,16H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTOQCPNMIMANZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(C(C1)CC2CC2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one](/img/structure/B1477181.png)
![2-(1-Oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-ol](/img/structure/B1477184.png)
![5-(2-aminoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477185.png)
![5-(2-azidoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477186.png)
![3-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1477188.png)
![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine](/img/structure/B1477189.png)
![5-(2-chloropropanoyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477193.png)
![2-Prolyl-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1477194.png)
![3-Oxo-3-(6-oxa-2-azaspiro[4.5]decan-2-yl)propanenitrile](/img/structure/B1477195.png)
![6-(6-Oxa-2-azaspiro[4.5]decan-2-yl)pyridin-3-amine](/img/structure/B1477196.png)
![Piperidin-4-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B1477197.png)
![1-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477199.png)
![2-(Piperidin-4-yl)-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1477200.png)
![3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-3-oxopropanenitrile](/img/structure/B1477201.png)
